tert-butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate
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Overview
Description
tert-Butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate is a chemical compound known for its utility in organic synthesis, particularly in the protection of amine groups. It is a derivative of carbamic acid and is often used in the synthesis of various organic molecules due to its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate reagent to introduce the carbamoyl and hydroxyethyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions with aryl halides can produce N-Boc-protected anilines .
Scientific Research Applications
tert-Butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate has several scientific research applications:
Biology: The compound is used in the modification of biomolecules for various biological studies.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection is crucial during synthetic processes to prevent unwanted reactions at the amine site. The molecular targets and pathways involved include interactions with various functional groups in organic molecules, facilitating selective reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler derivative used for similar protective purposes.
Benzyl carbamate: Another carbamate derivative used in organic synthesis.
tert-Butyl carbazate: Used in the synthesis of hydrazine derivatives.
Uniqueness
tert-Butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate is unique due to its specific structure, which provides both carbamoyl and hydroxyethyl functionalities. This dual functionality allows for more versatile applications in organic synthesis compared to simpler carbamate derivatives .
Properties
CAS No. |
1436426-80-0 |
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Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-11)6(9)12/h5,11H,4H2,1-3H3,(H2,9,12)(H,10,13)/t5-/m1/s1 |
InChI Key |
PXCFTDPQUDVHDK-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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